molecular formula C11H10BrN3O2 B11797273 Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11797273
M. Wt: 296.12 g/mol
InChI Key: FRLQNUFVSARGLJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a methyl ester group at position 4, an amino group at position 5, and a 3-bromophenyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antineoplastic effects, and ion channel modulation .

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 5-amino-1-(3-bromophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3

InChI Key

FRLQNUFVSARGLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out using various catalysts and reagents, such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and more . The reaction conditions often include the use of green solvents and heterogeneous catalysts to make the process environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for deprotonation, and various metal catalysts for facilitating the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

a. Halogen Substitution (Bromo vs. Fluoro vs. Chloro)

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (): Substitution: Para-fluoro phenyl group. Molecular weight: 249.24 g/mol; Melting point: 153–154°C.
  • Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate (): Substitution: Chlorophenyl group attached via a hydroxyethyl chain. Melting point: 168–169°C. The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Chlorine’s moderate electron-withdrawing effect may balance reactivity and stability .
  • Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate: Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological targets compared to fluorine or chlorine. However, its higher molecular weight could reduce solubility.
Ester Group Variations (Methyl vs. Ethyl)
  • Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (): Ethyl ester with a sulfamoylphenyl group. Synthesis: Alkylation with iodomethane or bromopropane under basic conditions.
  • Methyl 5-amino-1-(4-{[(4-fluorophenyl)methyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxylate (): Methyl ester with a fluorophenyl carbamoyl group. Molecular weight: 368.37 g/mol. The methyl ester’s smaller size may enhance steric accessibility for enzymatic interactions compared to bulkier esters .
Heterocyclic and Functional Group Modifications
  • Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate (): Substitution: Methoxyquinoline group. Synthesis: Condensation with ethoxymethylenecyanoacetate. The quinoline moiety’s aromaticity and methoxy group enhance planar stacking and electron donation, which may improve DNA intercalation or kinase inhibition .
  • Methyl 5-amino-1-(6-anilino-4-pyrimidinyl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate (): Pyrimidine and methylsulfanyl substituents. Sulfur’s polarizability and pyrimidine’s hydrogen-bonding capacity could enhance target binding specificity .

Data Table: Key Properties of Analogous Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Potential Applications References
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 249.24 153–154 4-Fluorophenyl, ethyl ester Metabolic studies
Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate Not reported 168–169 Chlorophenyl-hydroxyethyl, ethyl ester Kinase inhibition, antineoplastic
Methyl 5-amino-1-(4-{[(4-fluorophenyl)methyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxylate 368.37 Not reported Fluorophenyl carbamoyl, methyl ester Targeted drug delivery
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate Not reported Not reported Methoxyquinoline, ethyl ester DNA intercalation

Biological Activity

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a bromophenyl group, an amino group, and a carboxylate ester group, which contribute to its reactivity and biological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H10BrN3O2
  • Molecular Weight : 296.12 g/mol
  • Structural Features : The compound contains a five-membered pyrazole ring with two nitrogen atoms, which is characteristic of its class.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The reaction of a suitable hydrazine derivative with an appropriate carbonyl compound.
  • Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
  • Purification : Techniques such as recrystallization are employed to achieve high purity and yield.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Studies have shown that pyrazole derivatives can inhibit HIV-1 replication in cell cultures, suggesting potential use in antiviral therapies. For instance, related compounds have demonstrated non-toxic activity against HIV in dose-dependent assays .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects across various cancer cell lines. In vitro studies revealed significant growth inhibition, with some derivatives achieving mean growth inhibition percentages exceeding 40% against multiple cancer types .
  • Enzyme Inhibition : this compound interacts with specific enzymes, inhibiting their activity by binding to active sites. This mechanism is crucial for its potential therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound can inhibit enzyme activity by occupying the active site, thereby preventing substrate access.
  • Receptor Modulation : It may also bind to receptors involved in signal transduction pathways, leading to altered cellular responses.

Comparative Analysis with Related Compounds

To understand the structure-activity relationship (SAR), it is beneficial to compare this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylateContains a chlorophenyl groupPotentially different biological activity due to chlorine substitution
Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylateContains a fluorophenyl groupFluorine may enhance lipophilicity and bioavailability
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylateFeatures an ethyl ester instead of a methyl esterDifferent solubility and reactivity profiles

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives:

  • Antiviral Screening : A study screened a library of pyrazole compounds for anti-HIV activity, identifying several candidates with promising results against HIV replication without significant toxicity .
  • Cytotoxicity Evaluation : In vitro tests on renal carcinoma cell lines demonstrated that certain pyrazole derivatives led to significant cytotoxic effects, suggesting their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Research focused on modifying substituents on the pyrazole ring has provided insights into how these changes affect biological activity and potency against various targets .

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